Stereochemical Purity vs. Racemic Mixtures
The procurement of 4-(aminomethyl)cyclopentane-1,2-diol with defined stereochemistry is critical. For instance, the (1S,2S)-enantiomer is commercially available with a certified purity of ≥97% or ≥98% (CAS 1932134-92-3), ensuring high enantiomeric excess for asymmetric synthesis . In contrast, generic, racemic listings of related 4-aminocyclopentane-1,2-diol often lack detailed chiral purity certifications, introducing significant variability into synthetic outcomes. The ability to source a specific, high-purity stereoisomer directly addresses the primary cause of SAR data irreproducibility.
| Evidence Dimension | Certified Chiral Purity |
|---|---|
| Target Compound Data | Purity ≥97% (NLT 97%) or 98% for the (1S,2S)-enantiomer (CAS 1932134-92-3) |
| Comparator Or Baseline | Racemic 4-aminocyclopentane-1,2-diol hydrochloride, typically 95% chemical purity without specified enantiomeric excess |
| Quantified Difference | ≥2% higher chemical purity for target compound with defined absolute stereochemistry vs. undefined isomeric mixture for comparator |
| Conditions | Commercial supplier specifications (Leyan, MolCore) as of May 2026 |
Why This Matters
Procuring a batch with undefined stereochemistry is the leading cause of failed catalytic asymmetric reactions and generates non-interpretable biological assay data, making isomerically pure starting material a non-negotiable criterion for project success.
